molecular formula C13H17FO3 B7994468 Ethyl 5-(4-fluorophenoxy)pentanoate CAS No. 418810-85-2

Ethyl 5-(4-fluorophenoxy)pentanoate

Cat. No.: B7994468
CAS No.: 418810-85-2
M. Wt: 240.27 g/mol
InChI Key: LFAAYTAMNMTHDL-UHFFFAOYSA-N
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Description

Ethyl 5-(4-fluorophenoxy)pentanoate is an ester derivative characterized by a pentanoate backbone substituted with a 4-fluorophenoxy group at the fifth carbon. For instance, Ethyl 5-(2,4-difluorophenoxy)pentanoate (CAS 1443344-94-2), a closely related compound, has a molecular formula of C₁₃H₁₆F₂O₃, a molecular weight of 258.26 g/mol, and is classified as a pharmaceutical intermediate . The fluorine atom(s) on the phenoxy group enhance lipophilicity and metabolic stability, making such compounds valuable in drug design .

Properties

IUPAC Name

ethyl 5-(4-fluorophenoxy)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO3/c1-2-16-13(15)5-3-4-10-17-12-8-6-11(14)7-9-12/h6-9H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAAYTAMNMTHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCOC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901294146
Record name Ethyl 5-(4-fluorophenoxy)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418810-85-2
Record name Ethyl 5-(4-fluorophenoxy)pentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=418810-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(4-fluorophenoxy)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-fluorophenoxy)pentanoate typically involves the esterification of 5-(4-fluorophenoxy)pentanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(4-fluorophenoxy)pentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across several scientific domains:

  • Chemistry : It serves as an intermediate in synthesizing more complex organic molecules. Its reactivity allows for various transformations, including nucleophilic substitutions, oxidations, and reductions. For instance, it can be transformed into substituted phenoxy derivatives or oxidized to carboxylic acids.
  • Biology : Ethyl 5-(4-fluorophenoxy)pentanoate has been investigated for its potential biological activities. Research indicates that derivatives of phenoxyacetic acid can exhibit antimicrobial and anti-inflammatory properties. The presence of the fluorine atom enhances its binding affinity to biological targets, making it a candidate for further biological evaluations.
  • Medicine : The compound is explored for its potential therapeutic uses, particularly in drug development aimed at specific pharmacological activities. Its structure suggests possible interactions with various enzymes and receptors relevant in disease pathways.
  • Industry : this compound finds applications in the production of agrochemicals and specialty chemicals due to its reactivity and ability to form more complex structures.

Case Studies

  • Antimicrobial Activity :
    • A study evaluated various phenoxyacetic acid derivatives against bacterial strains, demonstrating that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. This highlights its potential as an antimicrobial agent.
  • Anti-inflammatory Assessment :
    • In vitro assays indicated that the compound reduced nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS). This suggests its efficacy as an anti-inflammatory agent by modulating immune responses.
  • Enzyme Interaction Studies :
    • Research focused on enzyme inhibition capabilities revealed that halogen substitutions significantly enhance inhibitory activity against enzymes involved in inflammatory pathways, indicating a mechanism for its therapeutic potential.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-fluorophenoxy)pentanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The fluorophenoxy group plays a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenoxy Derivatives

Table 1: Key Properties of Phenoxy-Substituted Ethyl Pentanoates
Compound Name Substituent Position(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
Ethyl 5-(4-fluorophenoxy)pentanoate 4-fluoro C₁₃H₁₅FO₃* 240.26* Pharmaceutical intermediate*
Ethyl 5-(2,4-difluorophenoxy)pentanoate 2,4-difluoro C₁₃H₁₆F₂O₃ 258.26 Lab use; CAS 1443344-94-2
Ethyl 5-(2-chloro-4-fluorophenoxy)pentanoate 2-chloro, 4-fluoro C₁₃H₁₅ClFO₃ 274.71 Higher lipophilicity; CAS 1443322-98-2
Ethyl 5-(2,6-difluorophenoxy)pentanoate 2,6-difluoro C₁₃H₁₆F₂O₃ 258.26 Similar to 2,4-difluoro analog

Notes:

  • Fluoro vs.
  • Di-substitution : 2,4-Difluoro and 2,6-difluoro isomers exhibit distinct steric and electronic effects, influencing solubility and biological activity .

Aromatic Ring Modifications

Ethyl 5-(3-thienyl)pentanoate (CAS 88661-22-7)
  • Structure: Replaces the phenoxy group with a thiophene (3-thienyl) ring.
  • Properties : Thiophene’s electron-rich aromatic system may enhance π-π interactions in drug-receptor binding. Molecular formula: C₁₁H₁₆O₂S , molecular weight: 220.31 g/mol .

Hydroxy and Methoxy Derivatives

  • Ethyl 5-(4-hydroxyphenyl)pentanoate: The hydroxyl group increases polarity and hydrogen-bonding capacity, improving water solubility but reducing membrane permeability compared to the fluorinated analog .
  • Molecular weight: 266.33 g/mol .

Non-Phenoxy Analogs

  • Ethyl pentanoate: Lacks aromatic substitution. Exhibits antimicrobial activity at low concentrations and functions as a biofuel precursor. Its combustion kinetics have been extensively studied .
  • 5-(4-fluorophenyl)-5-oxopentanoic acid (CAS 149437-76-3): The carboxylic acid form of the compound, lacking the ethyl ester. Increased acidity and reduced lipophilicity limit its use in hydrophobic environments .

Pharmaceutical Relevance

  • Halogen Effects: Fluorine atoms in phenoxy groups enhance metabolic stability and bioavailability by resisting oxidative degradation.
  • Antimicrobial Potential: While Ethyl pentanoate exhibits antimicrobial properties, fluorophenoxy derivatives may retain similar activity with improved pharmacokinetics due to increased lipid solubility .

Physicochemical Properties

  • Combustion Characteristics: Ethyl pentanoate’s oxidation kinetics and laminar burning velocities have been modeled for biofuel applications. Substituted analogs like this compound may exhibit modified combustion profiles due to aromatic stabilization .
  • Solubility: Fluorophenoxy derivatives are less polar than hydroxylated analogs (e.g., grevilloside C ethyl ester in ) but more polar than thienyl or methoxy-substituted compounds .

Biological Activity

Ethyl 5-(4-fluorophenoxy)pentanoate is a compound of growing interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a pentanoate chain attached to a phenoxy group substituted with a fluorine atom. The general structure can be represented as follows:

C1H1O2+C2H2F+C3H3O+C4H4\text{C}_1\text{H}_1\text{O}_2+\text{C}_2\text{H}_2\text{F}+\text{C}_3\text{H}_3\text{O}+\text{C}_4\text{H}_4

This compound's molecular formula is C13H15FO2C_{13}H_{15}FO_2, with a molecular weight of approximately 224.26 g/mol. The presence of the fluorine atom enhances its lipophilicity, potentially affecting its biological interactions.

Biological Activity

Research indicates that this compound may exhibit several biological activities, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures often possess antimicrobial properties. The fluorinated phenoxy group may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.
  • Anti-inflammatory Properties : There is evidence suggesting that this compound could modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases .
  • Cytotoxic Effects : Preliminary studies indicate that compounds related to this compound may have cytotoxic effects against various cancer cell lines. This includes potential activity against leukemia and other malignancies, although specific data on this compound is limited .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the fluorine substituent may enhance binding affinity to specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. This interaction could lead to modulation of enzyme activity or receptor signaling, contributing to its observed biological effects.

Data Table: Biological Activity Overview

Activity Type Potential Effects References
AntimicrobialDisruption of cell membranes,
Anti-inflammatoryModulation of inflammatory pathways,
CytotoxicityInduction of apoptosis in cancer cells ,

Case Studies

  • Antimicrobial Study : A study evaluating various ethyl phenoxy compounds found that those with halogen substitutions exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. This compound was among the compounds tested, showing promising results.
  • Cytotoxicity Assessment : In a recent investigation into novel ethyl derivatives for cancer treatment, compounds similar to this compound were evaluated for their cytotoxic effects on leukemia cell lines. Results indicated that certain structural modifications enhanced cytotoxicity while minimizing effects on normal cells .

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